(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

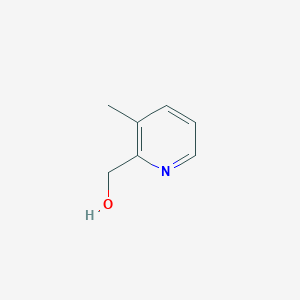

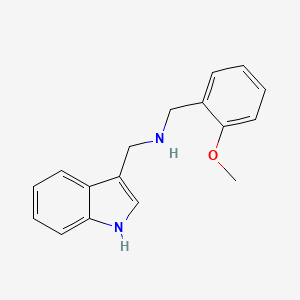

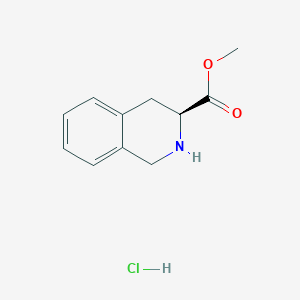

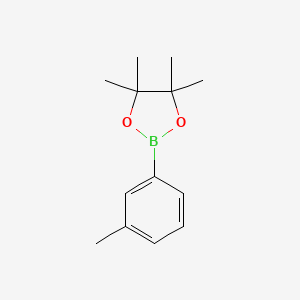

The compound (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine is a complex organic molecule that contains an indole group, a methoxybenzyl group, and an amine group . It is related to a series of compounds that have been synthesized and evaluated for their bioactive properties, particularly their ability to inhibit tubulin polymerization .

Synthesis Analysis

The synthesis of related compounds involves the design and creation of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . These compounds were evaluated for their in vitro antiproliferative activities against various cancer cell lines . Another study describes a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione .Molecular Structure Analysis

The molecular structure of(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine is complex, with an indole group, a methoxybenzyl group, and an amine group . The molecular formula is not directly available from the search results, but related compounds have formulas such as C11H12N2O2 .

Wissenschaftliche Forschungsanwendungen

Cancer Research: Tubulin Polymerization Inhibition

This compound has been evaluated for its potential to inhibit tubulin polymerization, a vital process in cell division. Derivatives of this compound have shown significant antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29 . For instance, certain derivatives demonstrated potent activities, with one compound exhibiting IC50 values of 0.52 μM, 0.34 μM, and 0.86 μM against these cell lines respectively . These findings suggest that this compound could serve as a lead structure for developing new anticancer agents targeting tubulin.

Medicinal Chemistry: Microflow Rapid Generation and Substitution

The compound has been part of studies involving the rapid generation of electrophiles and their subsequent nucleophilic substitution in a microflow reactor . This process is significant for the development of pharmaceuticals, as it allows for the efficient and rapid synthesis of complex molecules, potentially leading to the discovery of new drugs.

Synthetic Chemistry: Electrophile Preparation

Research has verified the preparations of (1H-indol-3-yl)methyl electrophiles, which are crucial intermediates in synthetic chemistry . The ability to rapidly generate these electrophiles at mild temperatures enhances the versatility and applicability of this compound in synthesizing a wide array of molecular targets.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1H-indol-3-ylmethyl)-1-(2-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-20-17-9-5-2-6-13(17)10-18-11-14-12-19-16-8-4-3-7-15(14)16/h2-9,12,18-19H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSZEVXBSPOKIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366351 |

Source

|

| Record name | 1-(1H-Indol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine | |

CAS RN |

625409-25-8 |

Source

|

| Record name | 1-(1H-Indol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Thiophen-2-yl)carbonyl]pyridine](/img/structure/B1302316.png)